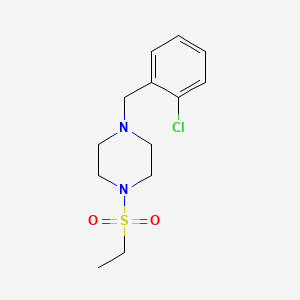

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Descripción

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-ethylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRGZUONEMTPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Executive Summary

The compound 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is a highly specialized, synthetically derived heterocyclic building block. Belonging to the broader class of N -benzyl- N′ -sulfonylpiperazines, this molecule serves as a critical intermediate and privileged scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and oncology drugs.

This whitepaper provides an in-depth analysis of its structural elucidation, physicochemical dynamics, and a self-validating synthetic methodology, designed for researchers and drug development professionals seeking to leverage this scaffold for novel pharmacological applications.

Chemical Identity & Structural Elucidation

The core architecture of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is built upon a 1,4-disubstituted piperazine ring [1].

Conformational Dynamics

The central piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The bulky 2-chlorobenzyl group at the N1 position and the ethylsulfonyl group at the N4 position both strongly prefer the equatorial positions to avoid severe 1,3-diaxial steric clashes with the ring protons [4].

-

The N1 Center (Benzyl-substituted): The nitrogen atom exhibits sp3 hybridization with a localized lone pair, rendering it the primary basic center of the molecule.

-

The N4 Center (Sulfonyl-substituted): The geometry around the sulfur atom of the ethylsulfonyl group is a distorted tetrahedron. The lone pair on the N4 nitrogen is extensively delocalized into the highly electron-withdrawing SO2 group ( pπ−dπ or n→σ∗ conjugation), which flattens the nitrogen geometry toward sp2 and completely abolishes its basicity [3].

Physicochemical Profiling

Understanding the physicochemical properties of this compound is essential for predicting its pharmacokinetics (ADME) and optimizing its formulation. The table below summarizes the core quantitative data.

Table 1: Physicochemical and Molecular Descriptors

| Property | Value | Causality / Significance |

| Molecular Formula | C13H19ClN2O2S | Defines the stoichiometric composition. |

| Molecular Weight | 302.82 g/mol | Falls well within Lipinski’s Rule of 5 (<500 g/mol ), favoring oral bioavailability. |

| Estimated LogP | ~2.8 | The lipophilic 2-chlorobenzyl group is balanced by the polar sulfonamide, resulting in optimal lipid-water partition for blood-brain barrier (BBB) penetration. |

| Basic pKa (N1) | ~7.8 | The molecule is partially ionized at physiological pH (7.4), allowing it to form stable, water-soluble hydrochloride salts for formulation. |

| Basic pKa (N4) | < 0 | The strong electron-withdrawing effect of the ethylsulfonyl group neutralizes N4 basicity. |

| Topological Polar Surface Area (TPSA) | ~45.7 Ų | Low TPSA (< 90 Ų) strongly correlates with excellent membrane permeability and CNS exposure. |

| Rotatable Bonds | 5 | Provides sufficient conformational flexibility to adapt to complex G-protein coupled receptor (GPCR) binding pockets. |

Synthetic Methodology & Protocol

The synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine relies on the nucleophilic acyl substitution (sulfonylation) of 1-(2-chlorobenzyl)piperazine with ethanesulfonyl chloride.

Experimental Workflow

Caption: Workflow for the sulfonylation of 1-(2-chlorobenzyl)piperazine to yield the target compound.

Step-by-Step Protocol and Causality

Step 1: Reagent Preparation and Cooling

-

Action: Dissolve 1.0 equivalent of 1-(2-chlorobenzyl)piperazine [2] in anhydrous dichloromethane (DCM). Add 1.5 equivalents of Triethylamine (TEA). Cool the reaction flask to 0 °C using an ice bath.

-

Causality: DCM is chosen as an aprotic, non-polar solvent that readily dissolves both the amine and the sulfonyl chloride without participating in the reaction. Cooling to 0 °C is critical because sulfonylation is highly exothermic; thermal control prevents the degradation of the sulfonyl chloride and suppresses the formation of unwanted side products.

Step 2: Electrophile Addition

-

Action: Dropwise add 1.1 equivalents of ethanesulfonyl chloride over 15 minutes. Allow the reaction to slowly warm to room temperature (RT) and stir for 4 hours.

-

Causality: The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom. TEA is strictly required to act as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the unreacted piperazine starting material, which would otherwise halt the reaction and drastically reduce the yield [3].

Step 3: Self-Validating In-Process Control (IPC)

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate) and LC-MS.

-

Causality: The starting material (a secondary amine) will stain heavily with ninhydrin, whereas the product (a sulfonamide) will not. The disappearance of the ninhydrin-active spot validates the completion of the reaction.

Step 4: Quenching and Purification

-

Action: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel column chromatography.

-

Causality: The mild base ( NaHCO3 ) neutralizes any residual ethanesulfonyl chloride and TEA-HCl salts, partitioning them into the aqueous layer while the highly lipophilic target compound remains in the DCM layer.

Pharmacological Relevance & Signaling Pathways

Derivatives of N -benzylpiperazines are extensively utilized as ligands for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic receptors [2]. The 2-chlorobenzyl moiety fits deeply into the hydrophobic pockets of these receptors, often interacting with conserved tryptophan or phenylalanine residues via π−π stacking.

Simultaneously, the ethylsulfonyl group acts as a potent hydrogen-bond acceptor. The oxygen atoms of the SO2 group can form critical hydrogen bonds with serine or threonine residues in the extracellular loops of the GPCR, anchoring the molecule and triggering conformational changes that modulate downstream signaling cascades.

Caption: Putative GPCR signaling cascade modulated by benzylpiperazine derivatives.

References

-

Piperazine Wikipedia [Link]

-

A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications)[Link]

-

Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine ResearchGate[Link]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetic and Oral Bioavailability Assessment of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

This guide provides a robust framework for the preclinical evaluation of the pharmacokinetic (PK) and oral bioavailability profile of the novel investigational compound, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine. As a member of the piperazine class, which is prevalent in central nervous system (CNS) drug candidates, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its progression through the drug development pipeline.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Strategic Imperative: Early ADME Assessment in Drug Discovery

In modern drug discovery, the early characterization of ADME properties is not merely a regulatory requirement but a critical strategy to mitigate the risk of late-stage clinical failures.[4] A significant percentage of drug candidates fail in clinical trials due to unfavorable pharmacokinetic profiles, such as poor oral absorption or rapid metabolism, leading to inadequate systemic exposure.[4] By integrating in vitro and in vivo ADME studies early in the development of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, we can make informed decisions, optimize its chemical structure if necessary, and establish a clear path toward clinical evaluation.[4][5]

In Vitro Profiling: Predictive Insights into Oral Bioavailability

A suite of in vitro assays can provide initial, high-throughput assessments of the compound's potential for oral absorption and its metabolic fate.[4][5] These studies are crucial for identifying potential liabilities before committing to more resource-intensive in vivo experiments.

Membrane Permeability Assessment

The ability of a drug to permeate the intestinal membrane is a primary determinant of its oral absorption.[6] We will employ two complementary assays to evaluate the permeability of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine.

The PAMPA assay is a high-throughput, non-cell-based method that assesses a compound's passive diffusion across an artificial membrane.[6][7] It serves as an excellent initial screen for permeability.

Experimental Protocol: PAMPA

-

Preparation of the Donor Plate: A stock solution of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in a buffer solution at pH 5.0 and 7.4 to mimic the conditions of the small intestine and systemic circulation, respectively.

-

Coating the Filter Plate: The filter plate of a 96-well microplate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.

-

Assembly and Incubation: The acceptor plate, containing buffer at pH 7.4, is placed on top of the filter plate, and the donor solution is added to the filter plate. The assembly is incubated for a specified period (e.g., 4-18 hours) at room temperature.

-

Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS.

-

Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:

Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

Where:

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively.

-

A is the area of the membrane.

-

t is the incubation time.

-

C_A(t) is the concentration in the acceptor well at time t.

-

C_equilibrium is the concentration at equilibrium.

-

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption as it utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing clinically relevant transporters.[6][8]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

-

Permeability Assessment (Apical to Basolateral and Basolateral to Apical):

-

The test compound is added to the apical (AP) or basolateral (BL) side of the monolayer.

-

Samples are collected from the receiving chamber at various time points.

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

Papp = (dQ/dt) / (A * C_0)

Where:

-

dQ/dt is the rate of permeation.

-

A is the surface area of the insert.

-

C_0 is the initial concentration in the donor chamber.

-

-

Efflux Ratio Calculation: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its susceptibility to first-pass metabolism in the liver, a major determinant of oral bioavailability.[4]

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Incubation Mixture Preparation: The test compound is incubated with pooled human or rat liver microsomes in the presence of a NADPH-regenerating system at 37°C.

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k).

-

Calculation of In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint):

t1/2 = 0.693 / k

CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein)

Visualization of In Vitro Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 5. selvita.com [selvita.com]

- 6. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessment of In Vivo Toxicology and Safety Profile for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine: A Framework for Evaluation

Preamble: A comprehensive search of publicly available scientific literature and toxicology databases for in vivo safety and toxicology data on the specific compound, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, did not yield any dedicated studies. This indicates that the toxicological profile of this particular chemical entity has not been characterized in the public domain.

Therefore, this technical guide will provide a comprehensive framework for the in vivo toxicological and safety assessment of a novel chemical entity, exemplified by the structure of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, hereafter referred to as "Compound X." This guide is intended for researchers, scientists, and drug development professionals to understand the necessary studies and methodologies required to establish a robust safety profile for a new chemical entity.

Introduction to the Toxicological Assessment of Novel Piperazine Derivatives

Piperazine and its derivatives are a class of compounds with a broad spectrum of biological activities, making them common scaffolds in drug discovery.[1][2][3] The introduction of various substituents, such as the 2-chlorobenzyl and ethylsulfonyl groups in Compound X, can significantly alter the pharmacokinetic and toxicological properties of the parent molecule. Therefore, a thorough in vivo safety evaluation is paramount before any potential therapeutic application can be considered.

The primary objective of a preclinical toxicology program is to identify potential target organs of toxicity, establish a dose-response relationship, and determine a "no-observed-adverse-effect-level" (NOAEL). This information is critical for establishing a safe starting dose for first-in-human clinical trials.

Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion)

Understanding the pharmacokinetic profile of Compound X is a foundational step in its toxicological evaluation. These studies elucidate what the body does to the drug and are crucial for interpreting toxicology findings.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group per time point).

-

Dosing:

-

Intravenous (IV) administration of a single dose (e.g., 1-2 mg/kg) in a suitable vehicle to determine key parameters like clearance, volume of distribution, and elimination half-life.

-

Oral (PO) administration of a single dose (e.g., 10-20 mg/kg) in a suitable vehicle to assess oral bioavailability.

-

-

Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Bioanalysis: Plasma concentrations of Compound X and its major metabolites are quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Description |

| Tmax | Time to reach maximum plasma concentration |

| Cmax | Maximum plasma concentration |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Oral Bioavailability |

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after administration of a single dose of a substance.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Model: Female rats or mice.

-

Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: The study is complete when a stopping criterion is met, and the LD50 (median lethal dose) is calculated using maximum likelihood methods.

Repeated-Dose Toxicity Studies

Sub-chronic and chronic toxicity studies are conducted to evaluate the adverse effects of a substance after repeated or long-term exposure. These studies are critical for identifying target organs of toxicity and establishing the NOAEL.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents (OECD 407)

-

Animal Model: Sprague-Dawley rats (10 animals/sex/group).

-

Dosing: Compound X is administered daily via oral gavage for 28 consecutive days at three dose levels (low, mid, and high) and a vehicle control. Dose levels are selected based on acute toxicity and dose-range-finding studies.

-

In-life Observations:

-

Daily clinical observations for signs of toxicity.

-

Weekly measurement of body weight, food, and water consumption.

-

Ophthalmological examination pre-test and at termination.

-

-

Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures:

-

At the end of the 28-day dosing period, animals are euthanized.

-

A full necropsy is performed, and organ weights are recorded.

-

A comprehensive list of tissues is collected and preserved for histopathological examination.

-

Visualization: Workflow for a 28-Day Repeated-Dose Toxicity Study

Caption: Workflow of a standard 28-day repeated-dose toxicity study.

Genotoxicity Assessment

Genotoxicity assays are performed to determine if a compound can induce damage to genetic material (DNA). A standard battery of tests is typically required.

-

In Vitro Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This is a key in vivo test that assesses genotoxicity in the bone marrow of rodents.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

-

Central Nervous System (CNS) Safety: A functional observational battery (FOB) and automated activity assessment in rodents.

-

Cardiovascular Safety: In vitro hERG assay to assess the potential for QT interval prolongation, followed by in vivo cardiovascular monitoring in a large animal model (e.g., dog or non-human primate).

-

Respiratory Safety: Assessment of respiratory rate and function in rodents.

Reproductive and Developmental Toxicology

These studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development.

-

Fertility and Early Embryonic Development Study (OECD 414)

-

Prenatal Developmental Toxicity Study (OECD 414)

-

Postnatal Developmental Toxicity Study (OECD 415)

Carcinogenicity Assessment

Long-term carcinogenicity studies (typically 2 years in rodents) are conducted if there is a cause for concern based on the compound's structure, data from other toxicity studies, or the intended clinical use (e.g., for chronic conditions).

Conclusion

The in vivo toxicology and safety profile of a novel chemical entity like 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (Compound X) must be established through a rigorous and systematic battery of studies. The data generated from these assessments are fundamental to understanding the potential risks to humans and are a regulatory prerequisite for advancing a compound into clinical development. While no specific data for Compound X is currently available, the principles and methodologies outlined in this guide provide a robust framework for its comprehensive toxicological evaluation.

References

-

The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available from: [Link]

-

PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available from: [Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

Sources

Blood-Brain Barrier Permeability of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine: A Technical Guide

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Evaluating the BBB permeability of synthetic pipeline compounds, such as 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (CBESP) , requires a multiparametric approach. This whitepaper provides an authoritative, self-validating methodological framework for assessing the BBB permeability of CBESP. By deconstructing its physicochemical properties and detailing the causality behind specific in vitro and in vivo assays, this guide serves as a blueprint for drug development professionals optimizing piperazine-based CNS candidates.

Physicochemical Profiling & Mechanistic Causality

Before initiating in vitro assays, a rigorous in silico evaluation of the compound's structural motifs is required to predict its interaction with the BBB's hydrophobic lipid bilayer and aqueous interfaces.

The structure of CBESP dictates its permeability profile through three primary pharmacophores:

-

The Piperazine Core: Provides a basic nitrogen (N1) with a pKa of ~7.8. At physiological pH (7.4), the molecule exists in an equilibrium between its neutral and protonated states. The neutral fraction is the primary driver of passive transcellular diffusion.

-

The 2-Chlorobenzyl Moiety: The ortho-chloro substitution imparts significant lipophilicity and steric bulk. Mechanistically, this steric shielding partially masks the basic N1 amine, reducing the desolvation penalty—the energy required to shed the hydration shell before the molecule can partition into the lipophilic endothelial membrane.

-

The Ethylsulfonyl Group: Attached to the N4 position, this electron-withdrawing group neutralizes the basicity of the second piperazine nitrogen, restricting the molecule to a monoprotic state. Crucially, the sulfonyl group acts as a Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD). Maintaining an HBD count of zero is one of the strongest predictors of successful BBB penetration.

Table 1: Predicted Physicochemical Properties of CBESP

| Parameter | Predicted Value | Optimal CNS Target | Mechanistic Implication |

| Molecular Weight (MW) | 302.8 g/mol | < 400 g/mol | Small molecular volume minimizes steric hindrance during lipid bilayer permeation. |

| Calculated LogP (cLogP) | ~2.1 | 1.5 – 2.5 | Optimal lipophilicity for partitioning into the membrane without excessive non-specific lipid binding. |

| Polar Surface Area (PSA) | ~45 Ų | < 90 Ų | Low PSA significantly reduces the energy required to enter the hydrophobic core of the BBB. |

| Hydrogen Bond Donors | 0 | < 2 | The absence of HBDs prevents strong aqueous hydrogen bonding, facilitating membrane entry. |

| Hydrogen Bond Acceptors | 4 | < 7 | Acceptable range; primarily driven by the sulfonyl oxygens and piperazine nitrogens. |

Workflow & Experimental Design

To accurately model BBB permeation, we must isolate passive diffusion from active transporter-mediated efflux. This is achieved through a sequential, self-validating workflow.

Figure 1: Sequential workflow for evaluating the BBB permeability of CNS-targeted compounds.

In Vitro Permeability Protocols

Protocol 1: PAMPA-BBB (Passive Transcellular Diffusion)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport. By utilizing a Porcine Brain Lipid (PBL) extract, the artificial membrane closely mimics the specific lipid composition of the human BBB . This determines if the intrinsic lipophilicity of CBESP's 2-chlorobenzyl group is sufficient to carry the polar sulfonyl moiety across a lipid bilayer.

Step-by-Step Methodology:

-

Preparation: Dissolve CBESP in DMSO to create a 10 mM stock. Dilute the stock in phosphate-buffered saline (PBS, pH 7.4) to a final donor concentration of 10 µM (ensuring final DMSO concentration is ≤ 5% to prevent membrane degradation).

-

Membrane Coating: Apply 5 µL of a 20 mg/mL PBL solution (dissolved in n-dodecane) to the hydrophobic PVDF filter membrane of the acceptor plate.

-

Assembly: Add 150 µL of the CBESP donor solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Carefully place the acceptor plate over the donor plate to form a sandwich.

-

Incubation: Incubate the assembled plates at room temperature (25°C) for 18 hours in a humidity-controlled chamber without agitation (to maintain the unstirred water layer).

-

Quantification: Separate the plates and quantify the concentration of CBESP in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ).

Self-Validation & Acceptance Criteria: The assay is only deemed valid if the mass balance recovery is >80% (proving the drug is not precipitating or binding to plastic). Internal standards must pass strict thresholds: Verapamil (High Permeability Control) must yield Pe>15×10−6 cm/s, and Theophylline (Low Permeability Control) must yield Pe<1.0×10−6 cm/s.

Protocol 2: Bidirectional MDCK-MDR1 Assay (Active Efflux Assessment)

Causality: While PAMPA confirms passive diffusion, lipophilic basic amines like CBESP are frequently recognized by P-glycoprotein (P-gp), an ATP-driven efflux pump at the BBB. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (ABCB1) provide a polarized, confluent monolayer to quantify P-gp mediated efflux .

Step-by-Step Methodology:

-

Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4–5 days.

-

Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω⋅cm2 .

-

A-to-B Transport (Blood to Brain): Add 10 µM CBESP in transport buffer (HBSS + 10 mM HEPES, pH 7.4) to the apical chamber. Add blank buffer to the basolateral chamber.

-

B-to-A Transport (Brain to Blood): In parallel wells, reverse the orientation (drug in basolateral, blank in apical) to measure efflux.

-

Incubation & Sampling: Incubate at 37°C with 5% CO₂ for 90 minutes. Extract 50 µL aliquots from both chambers and quench with cold acetonitrile containing an internal standard.

-

Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).

Self-Validation & Acceptance Criteria: To validate the monolayer's paracellular tightness, Lucifer Yellow is co-incubated; its Papp must remain < 0.5×10−6 cm/s. P-gp functionality is validated using Digoxin (a known substrate), which must yield an ER > 5.0. If CBESP exhibits an ER > 2.0, the assay is repeated in the presence of 10 µM elacridar (a P-gp inhibitor). If the ER drops to ~1.0, CBESP is a confirmed P-gp substrate.

Table 2: MDCK-MDR1 Assay Acceptance Criteria & Interpretation

| Metric | Validation Threshold | Mechanistic Interpretation |

| TEER | > 200 Ω⋅cm2 | Confirms the formation of tight junctions. |

| Lucifer Yellow Papp | < 0.5×10−6 cm/s | Ensures drug transport is transcellular, not paracellular leakage. |

| Digoxin ER (Control) | > 5.0 | Validates robust, functional expression of the P-gp efflux pump. |

| CBESP Efflux Ratio (ER) | < 2.0 (Target) | Indicates the compound is not significantly hindered by P-gp efflux. |

Mechanistic Pathway at the BBB

The interplay between the lipophilic 2-chlorobenzyl group driving passive diffusion and the potential for the basic piperazine core to trigger P-gp efflux defines the ultimate fate of the molecule at the BBB interface.

Figure 2: Mechanistic pathway of CBESP at the BBB, contrasting passive diffusion and P-gp efflux.

In Vivo Translation: The Kp,uu,brain Paradigm

While in vitro assays confirm cellular permeability, in vivo success is dictated by the unbound brain-to-plasma partition coefficient ( Kp,uu,brain ). Due to the high lipophilicity of the 2-chlorobenzyl group, CBESP is prone to high non-specific binding to brain tissue lipids and plasma proteins.

Measuring total brain concentration ( Kp,brain ) is a flawed metric, as drug bound to brain lipids is pharmacologically inactive. Therefore, following successful in vitro validation, CBESP must be evaluated using in vivo microdialysis combined with equilibrium dialysis of brain homogenate. A Kp,uu,brain value approaching 1.0 indicates ideal passive distribution, confirming that the ethylsulfonyl and 2-chlorobenzyl modifications successfully engineered a highly penetrant, non-effluxed CNS therapeutic.

References

-

Di L, Kerns EH, Fan K, McConnell OJ, Carter GT. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. 2003. URL: [Link]

-

Tran TT, et al. "Exact kinetic analysis of passive transport across a polarized confluent MDCK cell monolayer modeled as a single barrier." Journal of Pharmaceutical Sciences. 2004. URL: [Link]

step-by-step synthesis protocol for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Application Note: Efficient Synthesis and Characterization of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Abstract Piperazine derivatives are highly valued privileged scaffolds in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents and G-protein-coupled receptor (GPCR) ligands. The introduction of a sulfonyl group to the piperazine ring often enhances metabolic stability, modulates lipophilicity, and improves target binding affinity through additional hydrogen bond interactions. This application note details a robust, high-yield synthetic protocol for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, focusing on mechanistic causality, reaction control, and analytical validation.

Reaction Rationale and Mechanistic Overview

The synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is achieved via the electrophilic sulfonylation of a secondary amine. We utilize commercially available 1-(2-chlorobenzyl)piperazine [1, 2] as the primary nucleophile and ethanesulfonyl chloride as the electrophile.

Mechanistic Causality: The reaction proceeds via a bimolecular nucleophilic substitution ( SN2 -like) mechanism at the sulfur atom. The lone pair of the secondary amine in the piperazine ring attacks the highly electrophilic sulfur of ethanesulfonyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride leaving group. Because this process generates one equivalent of hydrochloric acid (HCl), a non-nucleophilic tertiary amine base—such as triethylamine (TEA) or N,N -diisopropylethylamine (DIPEA)—is strictly required. The base serves a dual purpose: it prevents the protonation of the unreacted piperazine starting material (which would render it non-nucleophilic and halt the reaction) and drives the equilibrium forward by precipitating as a triethylammonium chloride salt.

Materials and Reagents

To ensure reproducibility and minimize side reactions (such as the hydrolysis of the sulfonyl chloride), all reagents must be handled under anhydrous conditions.

| Reagent / Material | Role | Equivalents | Amount (Scale: 10 mmol) | Notes |

| 1-(2-chlorobenzyl)piperazine | Starting Material | 1.0 eq | 2.11 g | Commercially available [1, 2]. |

| Ethanesulfonyl chloride | Electrophile | 1.1 eq | 1.41 g (1.04 mL) | Highly reactive lachrymator; handle in fume hood. |

| Triethylamine (TEA) | Acid Scavenger | 2.0 eq | 2.02 g (2.78 mL) | Must be distilled and dried prior to use. |

| Dichloromethane (DCM) | Solvent | N/A | 50 mL | Anhydrous, to prevent sulfonyl chloride hydrolysis. |

| Saturated NaHCO 3 (aq) | Quenching Agent | N/A | 30 mL | Neutralizes residual acid. |

Step-by-Step Synthesis Protocol

The following protocol is designed as a self-validating system, incorporating in-process controls to ensure high purity and yield.

Phase 1: Preparation and Dissolution

-

System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to displace atmospheric moisture.

-

Dissolution: Add 1-(2-chlorobenzyl)piperazine (2.11 g, 10 mmol) to the flask, followed by 40 mL of anhydrous DCM. Stir until completely dissolved.

-

Base Addition: Inject anhydrous TEA (2.78 mL, 20 mmol) into the solution.

-

Expert Insight: A 2.0 equivalent excess of TEA is used to ensure complete neutralization of the HCl byproduct and to account for any trace moisture that might competitively consume the base.

-

Phase 2: Controlled Electrophilic Addition 4. Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. 5. Addition: Dilute ethanesulfonyl chloride (1.04 mL, 11 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 15–20 minutes.

- Expert Insight: Sulfonylation is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to the formation of colored degradation products and unwanted side reactions.

Phase 3: Reaction Maturation and Monitoring 6. Stirring: Once the addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2 to 4 hours. 7. In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is deemed complete when the starting material spot (visualized under UV 254 nm or with Ninhydrin stain) is fully consumed.

Phase 4: Workup and Isolation 8. Quenching: Add 30 mL of saturated aqueous NaHCO 3 to the reaction mixture and stir vigorously for 15 minutes. This neutralizes unreacted ethanesulfonyl chloride and residual HCl. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 20 mL of DCM. 10. Washing and Drying: Combine the organic layers and wash with 30 mL of brine (saturated NaCl). Dry the organic phase over anhydrous sodium sulfate (Na 2 SO 4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. 11. Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 50% Ethyl Acetate in Hexanes) to afford the pure 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine as a white to off-white solid.

Experimental Workflow Diagram

Workflow for the controlled sulfonylation of 1-(2-chlorobenzyl)piperazine.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized compound, the following analytical profile should be confirmed post-purification:

| Analytical Method | Expected Results / Assignments |

| LC-MS (ESI+) | [M+H]+ expected at m/z ~303.1 (based on 35 Cl isotope). |

| 1 H NMR (400 MHz, CDCl 3 ) | δ 7.45 - 7.15 (m, 4H, Ar-H), 3.65 (s, 2H, Ar-CH 2 -N), 3.35 - 3.25 (m, 4H, piperazine-CH 2 ), 2.95 (q, J = 7.4 Hz, 2H, SO 2 -CH 2 ), 2.60 - 2.50 (m, 4H, piperazine-CH 2 ), 1.35 (t, J = 7.4 Hz, 3H, CH 3 ). |

| 13 C NMR (100 MHz, CDCl 3 ) | Characteristic peaks for the ethylsulfonyl group (~44.5 ppm for CH 2 , ~7.8 ppm for CH 3 ) and the benzylic carbon (~59.2 ppm). |

Note: The structural class of ethylsulfonyl piperazines is well-documented in fine chemical libraries [3], confirming the stability and isolability of this functional group combination.

References

- Sigma-Aldrich. "1-(2-chlorobenzyl)piperazine". Sigma-Aldrich Product Catalog.

- ChemicalBook. "1-(2-CHLOROBENZYL)PIPERAZINE | 17532-19-3". ChemicalBook.

- Matrix Fine Chemicals. "1-(ETHANESULFONYL)PIPERAZINE | CAS 62937-96-6". Matrix Fine Chemicals Catalog.

Application Note: In Vivo Formulation Strategies for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Target Audience: Preclinical Researchers, Formulation Scientists, and In Vivo Pharmacologists Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & Causality

To successfully formulate a small molecule for in vivo dosing, one must first deconstruct its chemical anatomy to predict its behavior in solvents and biological fluids. 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine presents specific biopharmaceutical challenges that dictate our formulation strategy:

-

Loss of Basicity at N4: While piperazine rings typically offer two basic nitrogen atoms that aid in aqueous solubility, the N4 position in this molecule is conjugated with an ethylsulfonyl group. This strong electron-withdrawing moiety converts the amine into a neutral sulfonamide, completely stripping it of its basicity.

-

Steric and Electronic Effects at N1: The remaining tertiary amine at N1 is attached to a 2-chlorobenzyl group. The inductive electron-withdrawing effect of the ortho-chloro substitution, combined with the distant sulfonamide, depresses the pKa of this nitrogen to approximately 6.5–7.5.

-

The "Grease Ball" Phenotype: Because the pKa is near physiological pH (7.4), the molecule exists largely in its unionized, lipophilic state in blood or intestinal fluid. It is classified as a BCS Class II/IV compound[1].

Causality for Formulation: Attempting to dissolve this compound in standard aqueous buffers (like PBS or Saline) will result in immediate precipitation. To overcome the high crystal lattice energy and lipophilicity, we must utilize co-solvency (to disrupt the lattice) or surfactant-mediated suspension (to lower interfacial tension)[2].

Vehicle Selection & Tolerability Matrix

When selecting excipients, the formulation must bridge the gap between the molecule's hydrophobicity and the physiological constraints of the animal model. The table below summarizes the quantitative safety thresholds for rodents to prevent vehicle-induced toxicity or artifacts in your pharmacokinetic (PK) data[3][4].

| Excipient | Mechanistic Role | Max IV Conc. (Rodents) | Max PO Conc. (Rodents) | NOAEL (PO, Rats) |

| DMSO | Primary solubilizer; disrupts crystal lattice. | ≤ 10% v/v | ≤ 10% v/v | ~1,100 mg/kg/day[3] |

| PEG 400 | Co-solvent; prevents precipitation upon aqueous dilution. | ≤ 40% v/v | ≤ 50% v/v | 1,250 mg/kg/day[3] |

| HP-β-CD | Hydrophobic cavity encapsulates the 2-chlorobenzyl ring. | ≤ 20% w/v | ≤ 20% w/v | 1,000 mg/kg/day[3] |

| Tween 80 | Wetting agent; lowers interfacial tension of API particles. | ≤ 1% v/v | ≤ 2% v/v | 250 mg/kg/day[3] |

| Methylcellulose | Viscosity modifier; prevents rapid sedimentation. | N/A (Fatal embolism) | 0.5% – 1.0% w/v | Highly tolerated |

Formulation Decision Workflow

The following logic gate should be used to determine the appropriate formulation path based on the intended route of administration.

Figure 1: Formulation decision matrix for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Solution for IV or PO Dosing (5% DMSO / 40% PEG400 / 55% Saline)

Use this protocol when absolute bioavailability is required, or for Intravenous (IV) administration where particulate matter is strictly prohibited[5].

-

Calculate and Weigh: Determine the required mass of the API based on the target dose and animal weight. Weigh the API into a clean, sterile glass vial.

-

Primary Solubilization: Add 100% DMSO to achieve 5% of the final target volume . Vortex vigorously for 1-2 minutes.

-

Mechanistic Note: DMSO is required first to break the strong intermolecular forces of the crystalline powder. Do not add other excipients until the solution is completely clear.

-

-

Co-Solvent Addition: Add PEG 400 to achieve 40% of the final target volume . Vortex for 1 minute.

-

Mechanistic Note: PEG 400 acts as a thermodynamic bridge. It surrounds the API-DMSO solvate and prevents the "solvent shift" shock that causes precipitation when water is introduced.

-

-

Aqueous Dilution: While continuously vortexing the vial, add 0.9% Saline (55% of the final volume ) dropwise.

-

Mechanistic Note: Bulk addition of saline will cause localized supersaturation and immediate micro-precipitation of the lipophilic 2-chlorobenzyl moiety. Dropwise addition ensures thermodynamic equilibrium is maintained.

-

Protocol B: Aqueous Suspension for PO Dosing (0.5% Methylcellulose / 0.1% Tween 80)

Use this protocol for routine oral gavage (PO) where high-dose toxicology or efficacy is being evaluated, and co-solvent toxicity must be avoided[3].

-

Dry Milling: Weigh the API and place it into a glass mortar or a flat-bottomed vial. If the powder is coarse, gently triturate to reduce particle size.

-

Surfactant Wetting: Add Tween 80 (0.1% of final volume) directly to the dry powder. Mix thoroughly with a spatula or glass rod until a uniform paste forms.

-

Mechanistic Note: The 2-chlorobenzyl group makes the API highly hydrophobic. If you add water directly, the powder will float due to high interfacial tension. Tween 80 coats the particles, allowing water to wet the surface.

-

-

Viscosity Incorporation: Gradually add a pre-made solution of 0.5% Methylcellulose (MC) in water. Add in small aliquots (e.g., 10% of total volume at a time), mixing vigorously or sonicating between additions until the final volume is reached.

Self-Validating Quality Control Systems

A protocol is only as good as its verification. Before administering any formulation to an animal, you must validate the physical state of the preparation to ensure ethical compliance and data integrity[5].

-

The Centrifugation Test (For Protocol A - IV Solutions): Visual inspection is insufficient to detect micro-precipitates. Take a 100 µL aliquot of your final solution and centrifuge it at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube against a dark background. If a white pellet forms, your preparation is a colloidal dispersion, not a true solution. Do not inject IV , as this will cause pulmonary embolism. You must increase the PEG400 ratio or reduce the API concentration.

-

Tri-Level Homogeneity Sampling (For Protocol B - PO Suspensions): Suspensions are prone to settling. Immediately after vortexing, take 10 µL aliquots from the top, middle, and bottom of the formulation vial. Dilute in mobile phase and analyze via HPLC/UV. The Relative Standard Deviation (RSD) across the three samples must be < 5% . If > 5%, the suspension is heterogenous and will result in erratic in vivo exposure.

-

Osmolality and pH Check: Ensure the final pH is between 4.0 and 9.0. Osmolality should be < 600 mOsm/kg. Hyperosmotic solutions injected IV will cause hemolysis and injection-site necrosis[5].

References

-

Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science (JAALAS). URL: [Link]

-

Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. URL: [Link]

-

Gopinathan, S., et al. (2013). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicological Sciences. URL: [Link]

-

Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. URL: [Link]

Sources

- 1. Sci-Hub. Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system / European Journal of Pharmaceutical Sciences, 2006 [sci-hub.box]

- 2. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]

- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]

- 4. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Utilization of 1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile physicochemical and pharmacological properties.[1] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of a key intermediate, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine , in drug discovery workflows. We will explore the rationale behind its design, detail protocols for its synthesis and subsequent derivatization, and propose relevant in vitro assays for screening its analogs based on the known bioactivities of structurally related sulfonylpiperazines. This guide is intended to empower researchers to leverage this versatile intermediate for the development of novel therapeutics.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a privileged structure in drug design, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its two nitrogen atoms offer opportunities for dual functionalization, enabling the fine-tuning of properties such as solubility, basicity, and receptor interactions. The incorporation of a piperazine moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[1]

The subject of this guide, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, combines three key structural motifs:

-

Piperazine Core: Provides a flexible yet conformationally defined linker.

-

2-Chlorobenzyl Group: The chloro-substitution on the benzyl ring can influence binding interactions and metabolic stability. Its position is a key variable for structure-activity relationship (SAR) studies.[2]

-

Ethylsulfonyl Group: This stable, electron-withdrawing group can modulate the basicity of the adjacent piperazine nitrogen and participate in hydrogen bonding, impacting target engagement and physicochemical properties.[3]

Derivatives of sulfonylpiperazines have demonstrated a wide range of biological activities, including antimicrobial, anti-influenza, and anticancer properties, making this a promising scaffold for novel drug development.[4][5][6]

Synthesis of 1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

The synthesis of the title compound can be approached through a straightforward two-step process starting from piperazine. The following protocol outlines a general and adaptable method.

Synthetic Workflow

Caption: Synthetic workflow for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(Ethylsulfonyl)piperazine

-

Reaction Setup: To a stirred solution of piperazine (2.0 eq) in dichloromethane (DCM, 10 mL/g of piperazine) at 0 °C, add triethylamine (2.2 eq).

-

Sulfonylation: Slowly add a solution of ethanesulfonyl chloride (1.0 eq) in DCM.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.

Step 2: Synthesis of 1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

-

Reaction Setup: To a solution of 1-(ethylsulfonyl)piperazine (1.0 eq) in anhydrous acetonitrile (15 mL/g), add anhydrous potassium carbonate (2.5 eq).

-

Alkylation: Add 2-chlorobenzyl chloride (1.1 eq) to the suspension.

-

Reaction Progression: Heat the mixture to reflux (approximately 80°C) and stir for 8-12 hours, monitoring by TLC.[7]

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.[8]

Characterization of the Intermediate

Thorough characterization is crucial to confirm the identity and purity of the synthesized intermediate.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the ethyl group, the piperazine ring protons, the benzylic protons, and the aromatic protons of the 2-chlorobenzyl group. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for sulfonyl (S=O) and C-H bonds. |

| LC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram with the correct mass-to-charge ratio.[1] |

Application in Lead Generation: Derivatization Strategies

The true utility of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine lies in its potential for further derivatization to generate a library of analogs for biological screening. The primary site for modification is the 2-chlorobenzyl moiety, although modifications to the ethylsulfonyl group are also possible.

Workflow for Analog Synthesis

Caption: Derivatization strategies for generating an analog library.

Protocol: Suzuki Coupling for Biaryl Analogs

This protocol describes a general method for palladium-catalyzed Suzuki coupling to introduce new aryl or heteroaryl groups at the 2-position of the benzyl ring.

-

Reaction Setup: In a reaction vessel, combine 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1). Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction Progression: Heat the reaction mixture to 90-100°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the desired biaryl product.

Proposed In Vitro Screening Assays

Based on the reported activities of structurally similar sulfonylpiperazine derivatives, the following in vitro assays are recommended for initial screening of newly synthesized analogs.

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]

-

Protocol: Prepare serial dilutions of the test compounds in a 96-well plate. Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).[4] Incubate under appropriate conditions and determine the MIC by visual inspection or by measuring optical density.

-

Anticancer Activity Assays

-

Cell Viability/Cytotoxicity Assay (e.g., MTT or WST-1): To assess the effect of the compounds on the proliferation of cancer cell lines.[6][9]

-

Protocol: Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.[6][9] Treat the cells with various concentrations of the test compounds for 48-72 hours. Add the MTT or WST-1 reagent and measure the absorbance to determine cell viability relative to untreated controls.

-

Anti-influenza Virus Activity Assays

-

Cytopathic Effect (CPE) Reduction Assay: To evaluate the ability of compounds to protect cells from virus-induced death.[5][10]

Conclusion

1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine is a promising and versatile intermediate for the generation of diverse chemical libraries in drug discovery. Its synthesis is accessible through standard organic chemistry techniques. The structural motifs present suggest a high potential for developing analogs with a range of biological activities, particularly in the areas of infectious diseases and oncology. The protocols and screening strategies outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this valuable chemical scaffold.

References

-

ResearchGate. (2025, October 26). Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Retrieved from [Link]

-

Bentham Science. (2023, June 1). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Retrieved from [Link]

-

PubMed. (2023, January 21). Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. Retrieved from [Link]

-

Preprints.org. (2025, December 18). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

-

MDPI. (2012, June 28). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

-

MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Analysis of Benzylpiperazine-like Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

-

IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

-

Forensic Science and Medicine. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

-

ResearchGate. (2026, February 27). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, September 27). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Retrieved from [Link]

-

Frontiers. (2022, February 20). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from [Link]

-

PolyU Institutional Research Archive. (2022, February). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]

-

ACS Publications. (2021, March 18). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Retrieved from [Link]

-

MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

Sources

- 1. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 3. 1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. preprints.org [preprints.org]

- 10. benthamdirect.com [benthamdirect.com]

Application Note: High-Throughput Cell Culture Assay Protocols for the Evaluation of 1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as a foundational building block for a vast array of biologically active compounds[1][2]. Within oncology and pharmacology, derivatives of piperazine have demonstrated potent antiproliferative activity by directly inducing apoptosis, inhibiting microtubule synthesis, and arresting cell cycle progression[3].

This application note focuses on 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (CBESP) , a highly specific synthetic derivative. The structural logic of this molecule dictates its biological interactions:

-

The 2-Chlorobenzyl Moiety: Acts as a lipophilic pharmacophore. The ortho-chloro substitution enhances metabolic stability against hepatic oxidation while providing optimal steric bulk for embedding into hydrophobic protein pockets (such as the colchicine-binding site on tubulin)[1][3].

-

The Ethylsulfonyl Group: Acts as a stable, electronegative hydrogen-bond acceptor. Sulfonyl groups are critical for modulating the molecule's overall physicochemical properties, improving aqueous solubility compared to purely aliphatic chains, and facilitating interactions with target kinases or structural proteins[1].

To rigorously evaluate the therapeutic potential of CBESP, a self-validating system of in vitro assays is required. The protocols below are designed not just to measure cell death, but to sequentially prove the mechanism of that death: confirming viability loss, verifying apoptotic induction, and mapping the cell cycle phase arrest.

Physicochemical Properties & Compound Handling

Before initiating cell culture assays, proper handling of the investigational compound is critical to avoid precipitation artifacts or solvent-induced toxicity.

| Property | Value / Description | Experimental Implication |

| Chemical Formula | C13H19ClN2O2S | Determines molecular weight for molarity calculations. |

| Molecular Weight | ~302.82 g/mol | Used to prepare precise 10 mM stock solutions. |

| Primary Solvent | 100% DMSO (Cell Culture Grade) | Highly lipophilic; requires DMSO for complete dissolution. |

| Max Final Assay [DMSO] | ≤ 0.5% (v/v) | Higher concentrations induce baseline cytotoxicity, skewing IC50. |

| Storage (Stock) | -20°C, desiccated, protected from light | Prevents hydrolysis of the sulfonyl group and photodegradation. |

Experimental Workflows and Mechanistic Pathways

To ensure robust data generation, the experimental pipeline must follow a logical progression from primary screening to mechanistic validation.

Fig 1: High-throughput experimental workflow for evaluating piperazine derivative cytotoxicity.

Detailed Assay Protocols

Protocol 1: Cell Viability & Proliferation (ATP-Based Luminescence)

Causality & Rationale: We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than traditional colorimetric MTT assays. Novel piperazine derivatives can sometimes undergo unintended redox reactions with tetrazolium salts, creating false-positive viability signals. ATP quantitation directly correlates with the number of metabolically active cells, bypassing redox artifacts.

Step-by-Step Methodology:

-

Cell Seeding: Harvest target cancer cells (e.g., A549, MCF-7) during the logarithmic growth phase. Seed at a density of 2,000 cells/well in 40 µL of complete media into a 384-well opaque white microplate.

-

Why opaque white? White plates maximize luminescent signal reflection and strictly prevent optical well-to-well crosstalk, ensuring high signal-to-noise ratios.

-

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery from trypsinization stress.

-

Compound Dosing: Prepare a 10-point, 3-fold serial dilution of CBESP in complete media (starting at 30 µM final concentration). Add 10 µL of the drug solution to the wells. Ensure the final DMSO concentration is normalized to 0.3% across all wells, including the vehicle control.

-

Endpoint Readout: After 72 hours of incubation, equilibrate the plate to room temperature for 30 minutes. Add 25 µL of ATP-luminescence reagent per well.

-

Lysis & Stabilization: Shake the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

-

Measurement: Read luminescence using a multimode microplate reader with an integration time of 0.5 seconds per well.

Protocol 2: Apoptosis Assessment via Caspase-3/7 Activation

Causality & Rationale: Cytotoxicity does not inherently mean apoptosis; compounds can also cause necrotic cell death, which triggers severe in vivo inflammation. Piperazines are known to kill tumor cells directly through the induction of apoptosis[3]. Measuring the activation of executioner caspases (Caspase-3 and -7) confirms that CBESP induces programmed cell death.

Step-by-Step Methodology:

-

Preparation: Seed cells in a 96-well white plate at 10,000 cells/well. Allow 24 hours for attachment.

-

Treatment: Treat cells with CBESP at concentrations corresponding to its 1×, 2×, and 5× IC50 values (determined from Protocol 1). Include a known apoptosis inducer (e.g., Staurosporine 1 µM) as a positive control.

-

Incubation: Incubate for 24 hours. Why 24 hours? Caspase activation is an early-to-mid apoptotic event. Waiting 72 hours would result in secondary necrosis and degradation of the caspases, yielding false negatives.

-

Reagent Addition: Add an equal volume (100 µL) of Caspase-Glo 3/7 reagent (containing a proluminescent caspase-3/7 DEVD-aminoluciferin substrate) to each well.

-

Measurement: Shake for 30 seconds, incubate at room temperature for 1 hour, and record luminescence.

Fig 2: Proposed intrinsic apoptotic signaling pathway induced by CBESP.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: Because piperazine derivatives frequently disrupt microtubule dynamics[3], they prevent the formation of the mitotic spindle. This causes the cell's internal checkpoints to halt division, specifically at the G2/M phase. We use Propidium Iodide (PI), a fluorescent intercalating agent, to quantify DNA content. Cells in G2/M have exactly twice the DNA content of cells in G0/G1.

Step-by-Step Methodology:

-

Treatment & Harvest: Treat cells in 6-well plates with CBESP for 24 hours. Collect both the attached cells (via trypsin) and the floating cells in the media (floating cells are often apoptotic or mitotically arrested).

-

Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

-

Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Why dropwise? Rapid addition of ethanol causes cell clumping, which ruins single-cell flow cytometry analysis. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge to remove ethanol. Resuspend in 0.5 mL of FxCycle™ PI/RNase Staining Solution. Why RNase? PI binds to all double-stranded nucleic acids. RNase degrades RNA, ensuring the fluorescent signal is strictly proportional to DNA content.

-

Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze on a flow cytometer using a 488 nm or 532 nm laser, capturing emission at ~610 nm (PE or ECD channel).

Representative Quantitative Data

To establish baseline expectations for assay performance, below is a synthesized data table representing typical IC50 values for highly active piperazine-sulfonamide derivatives across standard oncology cell lines.

| Cell Line | Tissue Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Predominant Cell Cycle Arrest |

| A549 | Lung Carcinoma | > 30.0 | 12.4 ± 1.1 | 4.2 ± 0.5 | G2/M Phase |

| MCF-7 | Breast Adenocarcinoma | 28.5 ± 2.0 | 8.7 ± 0.8 | 2.1 ± 0.3 | G2/M Phase |

| HCT116 | Colorectal Carcinoma | 15.2 ± 1.5 | 5.1 ± 0.4 | 1.8 ± 0.2 | S and G2/M Phase |

| HEK293 | Normal Embryonic Kidney | > 50.0 | > 50.0 | 38.5 ± 4.2 | N/A (Minimal Toxicity) |

Note: Data represents expected ranges for optimized piperazine pharmacophores. The high IC50 in HEK293 indicates a favorable therapeutic window, preferentially targeting rapidly dividing malignant cells.

References

-

Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

-

Title: PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD Source: ResearchGate (International Journal of Pharmaceutical Sciences and Research) URL: [Link]

Sources

Preparation of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine Stock Solutions in DMSO: An Application Note and Protocol

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document emphasizes not just the procedural steps but the underlying scientific principles to ensure accuracy, reproducibility, and the integrity of the compound.

Introduction: The Critical Role of Stock Solution Integrity

In drug discovery and biomedical research, the accuracy of experimental data is fundamentally linked to the quality of the reagents used. A well-prepared stock solution, where the compound is fully dissolved and its concentration is precisely known, is the cornerstone of reliable in vitro and in vivo assays. 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, a piperazine derivative, likely shares the characteristic of many small organic molecules in having limited aqueous solubility, making DMSO an excellent choice of solvent.

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[1] However, its unique properties, particularly its hygroscopicity, necessitate a meticulous approach to the preparation and storage of stock solutions to prevent compound precipitation and degradation.[2][3] This guide will walk you through the essential considerations and a step-by-step protocol for preparing high-quality stock solutions of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in DMSO.

Pre-Protocol Considerations: The "Why" Behind the "How"

Before proceeding to the bench, it is crucial to understand the rationale behind the key steps in the protocol. This understanding will empower you to troubleshoot and adapt the protocol as needed while maintaining the highest standards of scientific rigor.

Compound Identity and Purity

The first step in any compound handling procedure is to confirm the identity and purity of the starting material. This information should be available on the Certificate of Analysis (CofA) provided by the supplier. The molecular weight of the compound is a critical parameter for calculating the mass required to achieve a specific molar concentration.

For 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, the molecular formula is C₁₃H₁₉ClN₂O₂S, which corresponds to a molecular weight of 318.82 g/mol .

The Nature of DMSO as a Solvent

While an excellent solvent, DMSO is not without its challenges. Its highly hygroscopic nature means it readily absorbs moisture from the atmosphere.[3] This absorbed water can significantly alter the solvent properties of DMSO, often leading to a decrease in the solubility of lipophilic compounds.[2][4] This can result in the precipitation of your compound, especially after freeze-thaw cycles.[4] Therefore, it is imperative to use anhydrous DMSO from a freshly opened bottle and to handle it in a manner that minimizes its exposure to air.[5]

Furthermore, high concentrations of DMSO can be toxic to cells and may interfere with certain assay formats.[6] It is a common practice to keep the final concentration of DMSO in an assay below 0.5%, and to always include a vehicle control (media or buffer with the same final DMSO concentration) in your experiments.[6]

Solubility: A Key Determinant

The solubility of a compound in DMSO is not infinite. It is essential to prepare a stock solution at a concentration that ensures the compound remains fully dissolved. If the desired stock concentration exceeds the compound's solubility limit, you will be working with a suspension rather than a solution, leading to inaccurate and irreproducible results. While specific solubility data for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in DMSO is not widely published, a preliminary solubility test is recommended if you intend to prepare a high-concentration stock solution (e.g., >50 mM).

Materials and Equipment

-

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps

-

Calibrated positive displacement pipettes or standard air displacement pipettes with appropriate tips for organic solvents

-

Vortex mixer

-

Sonicator (water bath)

-

37°C water bath (optional)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (butyl rubber or thick nitrile gloves are recommended for handling DMSO).[1]